Liensininperchlorat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.

Medicine: Its anti-inflammatory and anti-cancer properties have been explored in the treatment of colorectal cancer, gastric cancer, and acute lung injury .

Wirkmechanismus

Target of Action

Liensinine Perchlorate primarily targets the Src/TRAF6/TAK1 axis and the NF-κB signaling pathway . These targets play a crucial role in inflammation and cell proliferation, making them key points of intervention for Liensinine Perchlorate.

Mode of Action

Liensinine Perchlorate interacts with its targets by inhibiting the activation of the NF-κB signaling pathway . It achieves this by modifying the Src/TRAF6/TAK1 axis, disrupting TRAF6–TAK1 interactions, and limiting p65’s nuclear translocation . This results in a reduction in the release of inflammatory factors .

Biochemical Pathways

The primary biochemical pathway affected by Liensinine Perchlorate is the NF-κB signaling pathway . By inhibiting the activation of this pathway, Liensinine Perchlorate can regulate the release of inflammatory factors . This has downstream effects on inflammation and cell proliferation, which are key processes in conditions such as acute lung injury (ALI) and colorectal cancer (CRC) .

Result of Action

The molecular and cellular effects of Liensinine Perchlorate’s action include the induction of apoptosis and a significant inhibitory effect on the proliferation and colony-forming ability of CRC cells . It also causes cell cycle arrest and mitochondrial dysfunction . In the context of ALI, Liensinine Perchlorate treatment ameliorates lung tissue injury and suppresses lipopolysaccharide-induced inflammatory factor levels in lung tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Liensinine Perchlorate. For instance, in the context of ALI, the presence of lipopolysaccharide (LPS) can stimulate the inflammatory response that Liensinine Perchlorate seeks to inhibit . .

Biochemische Analyse

Biochemical Properties

Liensinine Perchlorate has been found to interact with various biomolecules, leading to significant biochemical reactions. For instance, it has been shown to induce apoptosis and inhibit the proliferation of colorectal cancer (CRC) cells in a dose-dependent manner . This suggests that Liensinine Perchlorate interacts with enzymes and proteins involved in cell proliferation and apoptosis.

Cellular Effects

Liensinine Perchlorate has been found to exert significant effects on various types of cells. In CRC cells, it induces cell cycle arrest, mitochondrial dysfunction, and apoptosis . In lung tissues and lipopolysaccharide-stimulated bone marrow-derived macrophages, it ameliorates lung tissue injury and suppresses inflammatory factor levels .

Molecular Mechanism

The molecular mechanism of Liensinine Perchlorate involves several pathways. It has been found to inhibit TAK1 activation by disrupting TRAF6–TAK1 interactions, limiting p65’s nuclear translocation, and reducing the release of inflammatory factors . It also increases ROS levels and inhibits the PI3K/AKT pathway .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Liensinine Perchlorate in laboratory settings are limited, it has been observed to exert significant inhibitory effects on the proliferation and colony-forming ability of CRC cells in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, Liensinine Perchlorate has been found to ameliorate lung tissue injury and suppress inflammatory factor levels in a dose-dependent manner .

Metabolic Pathways

Liensinine Perchlorate is involved in several metabolic pathways. It has been found to inhibit the PI3K/AKT pathway, which is a critical pathway in cell proliferation and survival .

Subcellular Localization

Given its effects on mitochondrial dysfunction , it can be inferred that it may localize to the mitochondria.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Liensinine Perchlorate typically involves the extraction of liensinine from the lotus seed embryo, followed by its reaction with perchloric acid to form the perchlorate salt. The process can be summarized as follows:

Extraction of Liensinine: Liensinine is extracted from the seed embryos of Nelumbo nucifera using organic solvents such as methanol or ethanol.

Formation of Liensinine Perchlorate: The extracted liensinine is then reacted with perchloric acid under controlled conditions to form Liensinine Perchlorate. The reaction is typically carried out at room temperature with constant stirring to ensure complete conversion.

Industrial Production Methods: Industrial production of Liensinine Perchlorate follows a similar process but on a larger scale. The extraction process is optimized for higher yields, and the reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Liensinine Perchlorate undergoes various chemical reactions, including:

Oxidation: Liensinine Perchlorate can be oxidized to form different oxidation products, which may have distinct biological activities.

Reduction: Reduction reactions can convert Liensinine Perchlorate into its reduced forms, potentially altering its pharmacological properties.

Substitution: Substitution reactions involving Liensinine Perchlorate can lead to the formation of derivatives with modified chemical and biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired derivative.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Vergleich Mit ähnlichen Verbindungen

Liensinine Perchlorate can be compared with other similar compounds such as:

Isoliensinine: Another isoquinoline alkaloid from Nelumbo nucifera, which also exhibits anti-cancer and anti-inflammatory properties.

Uniqueness: Liensinine Perchlorate is unique due to its specific molecular structure and the distinct pathways it targets, making it a valuable compound for therapeutic applications.

Eigenschaften

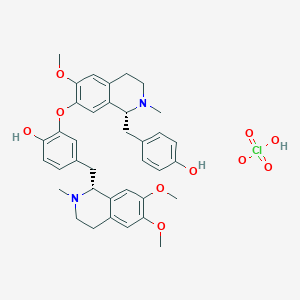

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-XBPPRYKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)

![2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2448026.png)

![2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2448028.png)

![1-(3-Chlorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2448032.png)

![3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2448037.png)

![N'-[4-(1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2448042.png)